molecular formula C19H24N2O2 B1440428 N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide CAS No. 1020054-42-5

N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide

Cat. No. B1440428
CAS RN: 1020054-42-5
M. Wt: 312.4 g/mol
InChI Key: JRLCGGRSASPQAP-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide , also known by its chemical formula C19H24N2O2 , is a compound with a molecular weight of 312.41 g/mol . It falls within the category of specialty products used for proteomics research . The compound’s structure combines an amino group , a phenoxy group , and a propanamide moiety .

Scientific Research Applications

Aromatase Inhibition and Antitumor Activity

The derivatives of N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide have been explored for their aromatase inhibition capabilities. A study by Hartmann and Batzl (1986) synthesized and evaluated a range of alkyl-substituted aminophenyl piperidine diones, including sec-butyl derivatives, for their ability to inhibit estrogen biosynthesis. These compounds showed promising results in inhibiting human placental aromatase and suppressing the growth of hormone-dependent breast cancer in animal models (Hartmann & Batzl, 1986).

Synthesis and Potential for Functionalization

The synthesis and potential for functionalization of bulky alkylaminophenol chelates, a category that includes N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide, were studied by Olesiejuk et al. (2018). They developed a method featuring good yields and high selectivity for producing bulky pentadentate N,O-ligands, which could be further functionalized for various applications (Olesiejuk et al., 2018).

Antimicrobial Properties

A series of N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide derivatives were synthesized and evaluated for their antimicrobial properties by Helal et al. (2013). These compounds showed significant antibacterial and antifungal activities, comparable to standard antimicrobial agents in some cases (Helal et al., 2013).

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of selective androgen receptor modulators, including compounds structurally related to N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide, were explored by Wu et al. (2006). This study provided insights into the absorption, clearance, distribution, and extensive metabolism of such compounds in preclinical animal models (Wu et al., 2006).

Antitumor Activity

Remiszewski et al. (2003) investigated N-hydroxy-3-phenyl-2-propenamides, which share structural similarities with N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide, for their role as inhibitors of human histone deacetylase and their potential antitumor activity. They identified potent compounds with significant in vivo antitumor activity in human carcinoma cell lines, leading to clinical trials (Remiszewski et al., 2003).

properties

IUPAC Name

N-(3-aminophenyl)-2-(2-butan-2-ylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-4-13(2)17-10-5-6-11-18(17)23-14(3)19(22)21-16-9-7-8-15(20)12-16/h5-14H,4,20H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLCGGRSASPQAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OC(C)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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